2-[[3-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol
Description
2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a heterocyclic compound featuring a pyridine core substituted with an aminomethyl group at the 3-position and an ethylaminoethanol side chain at the 2-position. Its molecular structure combines a pyridine ring with secondary amine and hydroxyl functional groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s CAS number is 1178351-00-2, and it is commercially available for research purposes .
Properties
IUPAC Name |
2-[[3-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13(6-7-14)10-9(8-11)4-3-5-12-10/h3-5,14H,2,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYHMAVBVDAQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol , also known as CAS Number 1183103-73-2 , is a pyridine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
The chemical formula of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is . The structure includes a pyridine ring that is crucial for its biological interactions. The compound is classified as an irritant and should be handled with care during laboratory procedures .
Anticancer Properties
Research indicates that compounds with similar structures to 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol exhibit significant anticancer properties. For instance, studies have demonstrated that certain indolyl-pyridinyl derivatives can induce cell death through mechanisms such as methuosis, a form of cell death characterized by the formation of large vacuoles .
Table 1: Summary of Biological Activities Related to Pyridine Derivatives
The biological activity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol may involve several mechanisms:
- Microtubule Disruption : Similar compounds have shown to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can cause mitotic arrest, particularly in the G2/M phase of the cell cycle, which is indicative of their potential as chemotherapeutic agents .
- Induction of Apoptosis : The presence of amino groups in the structure may enhance interactions with cellular targets that trigger apoptotic pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy of pyridine derivatives in various biological contexts:
- A study on the effects of indolyl-pyridinyl-propenones revealed that modifications at specific positions significantly altered their biological profiles, enhancing their cytotoxic effects against glioblastoma cells .
- Another investigation highlighted the potential use of 2-amino-pyridine derivatives in treating tuberculosis, showcasing their broad-spectrum activity against pathogenic bacteria .
Comparison with Similar Compounds
2-((2-Methoxyethyl)(methyl)amino)ethanol
Key Differences :
- Substituents: Replaces the aminomethylpyridine group with a methoxyethyl group.
- Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene, achieving an 88% yield .
- Applications : Used as a precursor in the synthesis of complex spirocyclic carboxamides for pharmaceutical applications .
Methyl/Ethyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-substituted Propenoates
Examples : Compounds (12) and (13) from .
| Property | Compound (12) | Compound (13) | Target Compound |
|---|---|---|---|
| Core Structure | Pyridine with cyanoethenyl groups | Pyridine with cyanoethenyl groups | Pyridine with aminomethyl/ethylaminoethanol |
| Ester Group | Methyl | Ethyl | N/A (Ethanol backbone) |
| Yield | 33% | 29% | Not explicitly reported |
| Functional Applications | Precursors for heterocyclic systems | Similar to (12) | Intermediate for bioactive molecules |
Key Differences :
- Compounds (12) and (13) focus on cyanoethenyl and ester functionalities, whereas the target compound emphasizes aminomethyl and ethanolamine groups.
Schiff Base Derivatives
2-((E)-1-(3-((E)-1-(2-Hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol
Key Differences :
- Core Structure: Schiff base with two phenolic rings and imine linkages vs. pyridine-ethanolamine hybrid .
- Synthesis: Utilizes 2-hydroxyacetophenone and 2-methyl-1,3-phenylenediamine under AM1/B3LYP computational optimization .
- Properties : Exhibits planar geometry and intramolecular hydrogen bonding, contrasting with the pyridine-based flexibility of the target compound .
Thiazole and Benzamide Derivatives
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide
Key Differences :
- Core Structure: Benzamide-thiazole hybrid with trifluoromethylpyridine vs. pyridine-ethanolamine .
- Functional Groups: Includes thioether and trifluoromethyl groups, enhancing lipophilicity compared to the hydroxyl and aminomethyl groups in the target compound .
Preparation Methods
Stepwise Synthesis :
Step 1 : Synthesis of 3-(Aminomethyl)-2-pyridinyl ethylamine
- React 2-chloro-3-cyanopyridine with ethylamine in DMF at 80°C for 12 hours.
- Reduce the nitrile group to aminomethyl using H₂/Pd-C in methanol.
- Yield : ~80%.
Step 2 : Ethanolamine Conjugation
- React the intermediate with ethylene oxide in THF under basic conditions (K₂CO₃).
- Conditions : 60°C, 6 hours, followed by acid workup (HCl).
- Yield : 65–75%.
Catalytic Hydrogenation of Nitro Precursors
Nitro groups serve as protected amines, which are reduced post-synthesis.
Protocol :
- Synthesize 2-[3-(nitromethyl)-2-pyridinylamino]-1-ethanol via nitroalkane alkylation.
- Hydrogenate using Raney Ni (10 wt%) in ethanol at 50°C under 5 bar H₂.
- Filter and concentrate to isolate the aminoalcohol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10% Raney Ni | |
| Reaction Time | 8–12 hours | |
| Yield | 78–82% |
One-Pot Tandem Reactions
Advanced methods combine multiple steps in a single reactor to improve efficiency.
Example :
- React 2-pyridinyl ethylamine with glycidol (epoxide) in acetonitrile under acidic conditions (H₂SO₄).
- Conditions : 40°C, 24 hours, followed by neutralization (NaHCO₃).
- Yield : 60–68%.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High yields; mild conditions | Requires pure aldehyde precursor |
| Catalytic Hydrogenation | Scalable; minimal byproducts | High-pressure equipment needed |
| One-Pot Synthesis | Time-efficient | Lower yields due to side reactions |
Optimization Strategies
- Solvent Choice : Isopropanol or ethanol improves solubility of intermediates.
- Catalyst Recycling : Pd/C can be reused up to 3 cycles with <5% activity loss.
- Purification : Recrystallization from ethyl acetate/hexane (3:1) enhances purity to >99%.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to balance steric and electronic effects?
- Template :
- Variation 1 : Replace the ethyl group with bulkier tert-butyl to assess steric tolerance.
- Variation 2 : Introduce electron-withdrawing groups (e.g., –CF₃) on the pyridine ring to modulate π-π stacking.
- Analysis : Rank derivatives by IC₅₀ and correlate with Hammett constants (σ) or Taft steric parameters (Es) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
